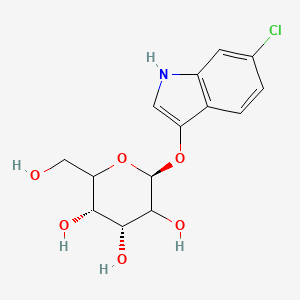

6-Chloro-1H-indol-3-yl-beta-D-glucopyranoside

Description

BenchChem offers high-quality 6-Chloro-1H-indol-3-yl-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1H-indol-3-yl-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R,5S)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10?,11-,12-,13?,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-QNOVJUQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Rose-Glucoside as a Chromogenic Substrate

This guide provides a comprehensive technical overview of rose-glucoside, a chromogenic substrate with significant applications in biochemical and microbiological research. We will delve into its core properties, mechanism of action, practical applications, and the scientific rationale behind its use in various experimental workflows.

Introduction: The Role of Chromogenic Substrates in Modern Life Sciences

Chromogenic substrates are indispensable tools in molecular biology, clinical diagnostics, and biotechnology.[1][2] These compounds are colorless molecules that, upon enzymatic cleavage, release a colored product, or chromophore.[2] This color change provides a direct, often quantitative, measure of enzymatic activity. The elegance of this system lies in its simplicity and sensitivity, enabling the detection and quantification of specific enzymes in complex biological samples.[1][2]

Among the vast array of available chromogenic substrates, those designed for glycoside hydrolases, such as β-glucosidase, are of particular importance. β-glucosidases (EC 3.2.1.21) are ubiquitous enzymes found in all domains of life, playing critical roles in processes ranging from cellulose degradation in biomass to the metabolism of dietary glycosides in humans.[3][4][5] Consequently, the ability to accurately detect and quantify β-glucosidase activity is crucial for numerous research and industrial applications.

Rose-Glucoside: A Profile of a Versatile Chromogenic Substrate

Rose-glucoside, chemically a glucopyranoside derivative, is a chromogenic substrate specifically designed for the detection of β-glucosidase activity. While the term "rose" can refer to a variety of related chemical structures that produce a rose or red color upon hydrolysis, a common example is a derivative of an indolyl compound, such as 6-chloro-3-indoxyl-β-D-glucopyranoside, which yields a rose-colored product.[6]

The fundamental principle behind its function is the enzymatic hydrolysis of the β-glycosidic bond linking the glucose molecule to the chromogenic aglycone. This reaction liberates the aglycone, which then undergoes a chemical transformation, often an oxidation and dimerization, to form a colored, insoluble precipitate.

Mechanism of Action: A Step-by-Step Breakdown

The utility of rose-glucoside as a chromogenic substrate is rooted in a well-defined biochemical pathway. The process can be dissected into two primary stages: enzymatic cleavage and chromophore formation.

Stage 1: Enzymatic Hydrolysis by β-Glucosidase

The process is initiated when β-glucosidase recognizes and binds to the rose-glucoside substrate. The enzyme's active site, containing key amino acid residues, facilitates the cleavage of the β-1,4-glycosidic bond.[5] This hydrolysis reaction releases a glucose molecule and the colorless indoxyl aglycone.

Stage 2: Oxidative Dimerization and Color Formation

The liberated indoxyl derivative is unstable and, in the presence of oxygen, undergoes spontaneous oxidation and dimerization. This reaction results in the formation of a water-insoluble, intensely colored indigo-type dye. In the case of substrates like 6-chloro-3-indoxyl-β-D-glucopyranoside, this final product imparts a distinct rose or red color to the medium.[6]

Below is a diagram illustrating the enzymatic hydrolysis of rose-glucoside.

Caption: Enzymatic cleavage of rose-glucoside by β-glucosidase.

Core Properties and Performance Characteristics

The efficacy of a chromogenic substrate is determined by several key parameters. A thorough understanding of these properties is essential for designing robust and reliable assays.

Sensitivity and Specificity

Rose-glucoside exhibits high sensitivity for the detection of β-glucosidase activity.[6] Its specificity is conferred by the β-glycosidic linkage, which is selectively cleaved by β-glucosidases and not by other glycosidases like α-glucosidases or galactosidases. This ensures that the resulting color formation is directly proportional to the activity of the target enzyme.

Kinetic Parameters

The Michaelis-Menten constant (Km) for rose-glucoside with various β-glucosidases is a critical parameter. A lower Km value indicates a higher affinity of the enzyme for the substrate, leading to a more sensitive assay. While specific Km values can vary depending on the enzyme source and assay conditions, they are generally in a range that allows for efficient detection at physiologically relevant enzyme concentrations.

pH and Temperature Optima

Enzyme activity is highly dependent on pH and temperature. The optimal conditions for using rose-glucoside will largely be dictated by the characteristics of the specific β-glucosidase being assayed. Most microbial β-glucosidases exhibit optimal activity in the slightly acidic to neutral pH range (pH 5.0-7.0) and at temperatures between 30°C and 60°C.[7] It is crucial to optimize these parameters for each specific application to ensure maximal sensitivity and accuracy.

Stability and Storage

Proper storage of rose-glucoside is paramount to maintain its integrity and performance. The compound should be stored in a cool, dark, and dry place to prevent premature degradation. Solutions of rose-glucoside should be freshly prepared or stored frozen in aliquots to avoid repeated freeze-thaw cycles, which can lead to hydrolysis and a loss of activity. The stability of related glycosides can be affected by factors such as temperature and pH during storage.[8][9]

Table 1: Summary of Rose-Glucoside Properties

| Property | Typical Range/Value | Significance |

| Appearance | White to off-white crystalline powder | Indicator of purity |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous buffers | Facilitates preparation of stock and working solutions |

| Optimal pH | 5.0 - 7.0 (enzyme dependent) | Critical for maximal enzymatic activity |

| Optimal Temperature | 30°C - 60°C (enzyme dependent)[7] | Influences the rate of the enzymatic reaction |

| Storage | 2-8°C, protected from light and moisture | Ensures long-term stability and performance |

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for the use of rose-glucoside in common experimental settings. These protocols are intended as a starting point and may require optimization for specific applications.

Preparation of Reagents

1. Rose-Glucoside Stock Solution (10 mg/mL):

- Weigh 10 mg of rose-glucoside powder.

- Dissolve in 1 mL of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Vortex until fully dissolved.

- Store in aliquots at -20°C, protected from light.

2. Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.0):

- Prepare a solution of 50 mM sodium phosphate.

- Adjust the pH to 6.0 using phosphoric acid or sodium hydroxide.

- Filter-sterilize if necessary for microbiological applications.

Qualitative Plate Assay for Microbial Screening

This protocol is designed to identify microorganisms that produce β-glucosidase.

1. Media Preparation:

- Prepare a suitable agar-based growth medium (e.g., Nutrient Agar, Tryptic Soy Agar).

- Autoclave the medium and allow it to cool to 45-50°C.

- Aseptically add the rose-glucoside stock solution to a final concentration of 50-100 µg/mL.

- Mix thoroughly and pour into sterile Petri dishes.

2. Inoculation and Incubation:

- Streak or spot the microbial cultures onto the surface of the rose-glucoside-containing agar plates.

- Incubate the plates under conditions optimal for the growth of the target microorganisms.

3. Interpretation of Results:

- Colonies of β-glucosidase-positive microorganisms will develop a distinct rose or red color due to the hydrolysis of the substrate and subsequent chromophore formation.[6]

- The intensity of the color can provide a semi-quantitative indication of the level of enzyme production.

Quantitative Spectrophotometric Assay for Enzyme Kinetics

This protocol allows for the determination of β-glucosidase activity in a liquid sample.

1. Assay Setup:

- In a 96-well microplate, add the following to each well:

- 180 µL of pre-warmed assay buffer.

- 10 µL of the enzyme sample (appropriately diluted).

- Prepare a blank by adding 10 µL of buffer instead of the enzyme sample.

2. Reaction Initiation and Incubation:

- Initiate the reaction by adding 10 µL of a working solution of rose-glucoside (e.g., 1 mg/mL in assay buffer) to each well.

- Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).

3. Measurement:

- Stop the reaction by adding a suitable stop solution if necessary (e.g., 50 µL of 1 M sodium carbonate).

- Measure the absorbance of the colored product at the appropriate wavelength (typically around 540-565 nm for rose-colored products).

4. Calculation of Enzyme Activity:

- Calculate the enzyme activity based on a standard curve generated with a known concentration of the chromophore or by using the molar extinction coefficient of the product.

Below is a diagram illustrating a typical experimental workflow for a quantitative β-glucosidase assay.

Caption: Workflow for a quantitative β-glucosidase assay.

Applications in Research and Development

The versatility of rose-glucoside makes it a valuable tool in a wide range of scientific disciplines.

Microbiology and Food Science

In microbiology, rose-glucoside is used for the detection and identification of β-glucosidase-producing microorganisms, such as certain species of Enterococcus and Listeria.[10] This is particularly important in food safety and quality control, where the presence of these bacteria can be an indicator of contamination.

Drug Discovery and Enzyme Inhibition Studies

Rose-glucoside serves as a reliable substrate in high-throughput screening assays to identify inhibitors of β-glucosidase. Such inhibitors have potential therapeutic applications in areas like diabetes management, where the inhibition of carbohydrate-digesting enzymes is a key strategy.

Plant Biology and Biofuel Research

In plant biology, β-glucosidases are involved in various processes, including defense mechanisms and the release of active compounds from their glycosylated precursors. Rose-glucoside can be used to study these enzymatic activities. In the context of biofuel research, it is instrumental in screening for and characterizing cellulolytic enzymes that can efficiently break down plant biomass into fermentable sugars.[3]

Troubleshooting and Best Practices

-

High Background: If a high background signal is observed, it may be due to the spontaneous hydrolysis of the substrate. Ensure that the substrate solution is fresh and has been stored properly.

-

Low Signal: A weak signal could indicate low enzyme activity, suboptimal assay conditions (pH, temperature), or the presence of inhibitors in the sample.

-

Precipitate Formation: The insoluble nature of the final colored product can interfere with spectrophotometric readings. Ensure that the precipitate is evenly suspended before measurement or consider using a plate reader with a shaking function.

Conclusion

Rose-glucoside is a robust and sensitive chromogenic substrate that has proven to be an invaluable tool for the detection and quantification of β-glucosidase activity. Its ease of use, coupled with its high specificity, makes it suitable for a wide array of applications, from basic research to industrial quality control. By understanding its fundamental properties and adhering to best practices in its application, researchers can leverage the full potential of this versatile biochemical reagent.

References

-

Perry, J. D., & Youds, J. A. (2004). Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase. Journal of Applied Microbiology, 96(2), 341-346. [Link]

-

Manafi, M. (2000). New developments in chromogenic and fluorogenic culture media. International Journal of Food Microbiology, 60(2-3), 205-218. [Link]

-

Bhat, M. K., & Bhat, S. (1997). Cellulose degrading enzymes and their potential industrial applications. Biotechnology Advances, 15(3-4), 583-620. [Link]

-

Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellulose, 17(5), 909-930. [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. DC Fine Chemicals. [Link]

-

Ketudat Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389-3405. [Link]

-

Wikipedia. (n.d.). β-Glucosidase. Wikipedia. [Link]

-

Crook, E. M., & Stone, B. A. (1957). The enzymic hydrolysis of β-glucosides. Biochemical Journal, 65(1), 1-12. [Link]

-

G. R., Vijayakumar. (2007). Enzymatic synthesis of selected glycosides. University of Mysore. [Link]

-

Chen, J., et al. (2018). Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. Molecules, 23(3), 643. [Link]

-

Lee, C. H., et al. (2012). Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology. Journal of Cosmetic Science, 63(4), 245-254. [Link]

-

S. S., Koley. (2011). Partial Purification and Characterization of β-glucosidase from Monascus sanguineus. Brazilian Archives of Biology and Technology, 54(3), 525-532. [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-3-indolyl-β-D-glucopyranoside: A Deep Dive into its Nomenclature, Synonyms, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-indolyl-β-D-glucopyranoside is a specialized chromogenic substrate with significant utility in microbiology and molecular biology. Its primary function lies in the detection of β-glucosidase activity, an enzyme prevalent in various microorganisms. The enzymatic cleavage of this compound results in a distinct color change, providing a clear and visually identifiable signal for the presence of the target enzyme. This guide offers a comprehensive overview of its chemical identity, mechanism of action, and practical applications in research and diagnostics.

Core Nomenclature and Chemical Identity

To ensure clarity and precision in scientific communication, it is essential to understand the various names and identifiers associated with 6-Chloro-3-indolyl-β-D-glucopyranoside.

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| CAS Number | 159954-28-6[2][3][4][5][6][7] |

| Molecular Formula | C14H16ClNO6[1][2][3][4][6] |

| Molecular Weight | 329.73 g/mol [1][3][4][6] |

Common Synonyms:

The compound is also known by several synonyms, which are often used interchangeably in scientific literature and commercial products. These include:

It is important to note that while "X-Gluc" is a commonly used term, it more accurately refers to 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide, a substrate for the β-glucuronidase (GUS) enzyme.[8][9][10][11] However, the underlying principle of enzymatic cleavage leading to a colored product is similar.

Mechanism of Action: A Chromogenic Transformation

The utility of 6-Chloro-3-indolyl-β-D-glucopyranoside as a detection agent is rooted in its chemical transformation by the enzyme β-glucosidase.

The process can be broken down into the following steps:

-

Enzymatic Cleavage: In the presence of β-glucosidase, the glycosidic bond linking the glucose molecule to the 6-chloro-3-indoxyl moiety is hydrolyzed.

-

Formation of an Unstable Intermediate: This cleavage yields a free glucose molecule and an unstable 6-chloro-3-indoxyl intermediate.

-

Oxidative Dimerization: The 6-chloro-3-indoxyl intermediate is highly reactive and, in the presence of oxygen, undergoes oxidative dimerization.

-

Formation of a Colored Precipitate: This dimerization results in the formation of an insoluble, distinctly colored precipitate. Depending on the specific indolyl substrate, the color can vary. For 6-Chloro-3-indolyl-β-D-glucopyranoside, the resulting precipitate is typically a rose or red color.[2]

Caption: Enzymatic cleavage of 6-Chloro-3-indolyl-β-D-glucopyranoside.

Applications in Scientific Research

The primary application of 6-Chloro-3-indolyl-β-D-glucopyranoside is as a chromogenic indicator for the presence of β-glucosidase activity. This has proven invaluable in several areas of research.

Microbiological Detection and Differentiation

A key application is in the formulation of chromogenic media for the detection and differentiation of various microorganisms, particularly yeasts and bacteria.[6][12] By incorporating this substrate into agar plates, colonies of microorganisms that produce β-glucosidase will develop a distinct red or rose color, allowing for their easy identification and enumeration. This is particularly useful in clinical diagnostics and food safety testing.

Reporter Gene Assays

In molecular biology, reporter genes are used to study gene expression and regulation. While the GUS gene (encoding β-glucuronidase) and its substrate X-Gluc are more commonly cited for this purpose in plants, the principle extends to other glycosidases and their corresponding chromogenic substrates.[8][9][11][13] Although less common than the GUS system, a β-glucosidase reporter system utilizing 6-Chloro-3-indolyl-β-D-glucopyranoside could theoretically be employed to visualize gene expression patterns in organisms that do not have endogenous β-glucosidase activity.

Experimental Protocols

Preparation of a Chromogenic Agar Medium for Microbial Detection

This protocol outlines the steps for preparing a solid medium to detect β-glucosidase activity in microorganisms.

Materials:

-

Base agar medium (e.g., Nutrient Agar, Potato Dextrose Agar)

-

6-Chloro-3-indolyl-β-D-glucopyranoside

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

-

Autoclave

-

Water bath

Procedure:

-

Prepare the Base Medium: Prepare the desired base agar medium according to the manufacturer's instructions. Sterilize by autoclaving.

-

Cool the Medium: After autoclaving, cool the medium to approximately 50-55°C in a water bath. It is crucial that the medium is not too hot, as this can degrade the chromogenic substrate.

-

Prepare the Substrate Stock Solution: Dissolve 6-Chloro-3-indolyl-β-D-glucopyranoside in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 20 mg/mL). The substrate is soluble in dimethylformamide at a concentration of 1%.[2]

-

Add the Substrate to the Medium: Aseptically add the substrate stock solution to the cooled agar medium to achieve the desired final concentration (typically 40-100 µg/mL). Mix gently but thoroughly to ensure even distribution.

-

Pour the Plates: Pour the chromogenic agar into sterile petri dishes and allow them to solidify.

-

Inoculation and Incubation: Streak or spread the microbial sample onto the surface of the plates. Incubate under appropriate conditions for the target microorganism.

-

Observation: After incubation, observe the plates for the development of colored colonies, indicating β-glucosidase activity.

Caption: Workflow for preparing chromogenic agar with 6-Chloro-3-indolyl-β-D-glucopyranoside.

Storage and Stability

To ensure the integrity and performance of 6-Chloro-3-indolyl-β-D-glucopyranoside, proper storage is essential. The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][4] Prolonged exposure to light and humidity may lead to deterioration.[2]

Conclusion

6-Chloro-3-indolyl-β-D-glucopyranoside is a valuable tool for researchers and scientists in various fields. Its ability to produce a distinct color change in the presence of β-glucosidase provides a simple yet powerful method for detecting and identifying specific microorganisms and studying enzymatic activity. A thorough understanding of its nomenclature, synonyms, and mechanism of action is crucial for its effective application in the laboratory.

References

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-glucopyranoside. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). 6-Chloro-3-indolyl-β-D-glucopyranoside. Retrieved from [Link]

-

Research Scientific. (n.d.). 6-CHLORO-3-INDOLYL B-D-GLUCOPYRANOSIDE >= 99.0% (HPLC). Retrieved from [Link]

-

Biocompare. (n.d.). X-Gluc. Retrieved from [Link]

-

Takara Bio. (n.d.). 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-GLUC) (cyclohexylammonium salt). Retrieved from [Link]

-

Seraglob. (n.d.). X-Gluc. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-3-indolyl-beta-D-galactopyranoside. Retrieved from [Link]

-

X-Gluc DIRECT. (n.d.). Our X-Gluc - X-Gluc DIRECT - X-Glucuronide CHA EU (XGluc) - BUY ONLINE. Retrieved from [Link]

-

Inalco. (n.d.). 5-Bromo-6-Chloro-3-Indolyl-β-D-Glucopyranoside. Retrieved from [Link]

- Fu, Y., & Mekalanos, J. J. (2014). A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differencesin Fitness during Plant Infection. bio-protocol, 4(14), e1189.

-

Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. Retrieved from [Link]

- Hiwatashi, Y. (n.d.). GUS staining. Retrieved from a protocol collection of the author.

- Chowdhury, M. (n.d.). Low-Cost, Sustainable, and Rapid Detection of E. coli in Drinking Water.

-

iGEM. (2010). Part:BBa K330002:Experience. Retrieved from [Link]

- Bhat, M. K. (2014). Microbial β-Glucosidases: Screening, Characterization, Cloning and Applications. Journal of Applied & Environmental Microbiology, 2(1), 1-13.

- Ley, A. N., & Williams, S. L. (1995). Use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside for the isolation of β-galactosidase-positive bacteria from municipal water supplies. Letters in Applied Microbiology, 21(6), 362-365.

Sources

- 1. 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycosynth - 6-Chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. 6-Chloro-3-indolyl β-D-glucopyranoside | CAS 159954-28-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 159954-28-6 Cas No. | 6-Chloro-3-indolyl beta-D-glucopyranoside | Apollo [store.apolloscientific.co.uk]

- 8. biocompare.com [biocompare.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. X-Gluc - seraglob [seraglob.com]

- 11. Our X-Gluc - X-Gluc DIRECT - X-Glucuronide CHA EU (XGluc) - BUY ONLINE [x-gluc.com]

- 12. creative-enzymes.com [creative-enzymes.com]

- 13. takarabio.com [takarabio.com]

Methodological & Application

Protocol for preparing Salmon-Gluc stock solution in DMF

Application Note: Preparation and Handling of Salmon-Gluc (6-Chloro-3-indolyl-β-D-glucuronide) Stock Solution in DMF

Abstract & Scientific Context

Salmon-Gluc (6-Chloro-3-indolyl-β-D-glucuronide) is a high-fidelity chromogenic substrate used for the detection of

This protocol details the preparation of a high-stability stock solution using N,N-Dimethylformamide (DMF) . While Dimethyl Sulfoxide (DMSO) is a viable alternative, DMF is often preferred for specific histological applications due to its superior penetration properties in fixed tissues and lower freezing point, preventing crystallization artifacts during specific storage cycles.

Mechanism of Action

The utility of Salmon-Gluc relies on a two-step reaction: enzymatic hydrolysis followed by oxidative dimerization.

-

Hydrolysis:

-glucuronidase cleaves the glycosidic bond between the glucuronic acid moiety and the indole core. -

Dimerization: The released intermediate (6-chloro-3-indoxyl) is unstable and undergoes oxidation (via atmospheric oxygen) to form the insoluble, salmon-colored dichloro-indigo dimer.

Figure 1: Enzymatic pathway for Salmon-Gluc signal generation. The reaction requires oxygen for the final colorimetric step.

Critical Technical Parameters

Solvent Selection: Why DMF?

Indolyl substrates are hydrophobic. While water-soluble salts exist, they are often less stable. DMF provides:

-

High Solubility: Capable of dissolving Salmon-Gluc at concentrations >50 mg/mL.

-

Hydrolytic Stability: Anhydrous DMF prevents spontaneous hydrolysis (background noise) that occurs in aqueous buffers over time.

Safety & Handling

-

Salmon-Gluc: Light-sensitive. Protect from direct light to prevent non-enzymatic oxidation (pinking of the stock).

-

DMF: Potent liver toxin and teratogen. Readily absorbed through skin.

-

Mandatory PPE: Nitrile gloves (double-gloving recommended), lab coat, safety glasses.

-

Ventilation: Always work inside a certified chemical fume hood.

-

Preparation Protocol

Target Concentration: 50 mg/mL (Standard Stock) Volume: 10 mL Total Substrate Required: 500 mg

Materials Required

| Component | Grade/Spec | Quantity |

| Salmon-Gluc | >98% Purity (CHA Salt) | 500 mg |

| DMF | Anhydrous, ≥99.8% | 10 mL |

| Vial | Amber Glass or Foil-wrapped | 1 unit |

| Filter (Optional) | PTFE (0.22 µm) | 1 unit |

Step-by-Step Methodology

-

Environment Prep:

-

Dim the lights in the immediate workspace or prepare an amber vial.

-

Ensure the fume hood is active.

-

-

Weighing:

-

Weigh 500 mg of Salmon-Gluc powder.

-

Note: The powder is fluffy and electrostatic. Use an anti-static gun if available or weigh directly into the final vessel to minimize transfer loss.

-

-

Solvent Addition:

-

Add 10 mL of Anhydrous DMF to the vial.

-

Critical: Do not use DMF from a bottle that has been left uncapped for long periods, as it absorbs atmospheric water.

-

-

Dissolution:

-

Vortex vigorously for 30-60 seconds.

-

If particles persist, sonicate in a water bath for 2 minutes (ambient temperature).

-

Visual Check: The solution should be clear to pale yellow. Pink coloration indicates oxidation.

-

-

Sterilization (Optional but Recommended):

-

For cell culture or long-term storage, filter the solution through a 0.22 µm PTFE syringe filter.

-

Note: Do not use Nylon filters, as DMF can degrade certain housing materials; PTFE or PVDF is chemically compatible.

-

-

Aliquoting & Storage:

-

Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.

-

Store at -20°C .

-

Figure 2: Workflow for the preparation of Salmon-Gluc stock solution.

Quality Control & Validation

Before using the stock in critical assays, perform a functional validation.

Rapid Functional Test (Spot Assay)

-

Prepare a mix of 100 µL phosphate buffer (pH 7.0) + 1 µL

-glucuronidase enzyme (or E. coli lysate). -

Add 2 µL of the prepared Salmon-Gluc stock.

-

Incubate at 37°C for 30 minutes.

-

Result: A distinct salmon/pink precipitate should form. If the solution remains clear, enzyme activity or substrate concentration is insufficient.

Purity Check (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform:Methanol (80:20).

-

Detection: UV light (254 nm).

-

Criteria: Single spot. Multiple spots indicate degradation (free indole or glucuronic acid).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Stock solution is Pink/Red | Oxidation of the indole ring. | Discard. Ensure powder was stored dry. Use fresh anhydrous DMF. |

| Precipitate upon adding to buffer | Substrate insolubility in aqueous phase. | Add stock slowly while vortexing. Ensure final concentration is <1 mg/mL in the assay buffer. |

| No color in positive control | Enzyme inactivation or pH issue. | Check buffer pH (GUS optimum is pH 6.8 - 7.2). Ensure enzyme is active. |

| Crystals at -20°C | High concentration / Low Temp. | Thaw completely at RT and vortex before use. DMF freezing point is -61°C, but high solute load can cause precipitation. |

References

- Jefferson, R. A., et al. (1987). GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants. EMBO Journal, 6(13), 3901–3907.

Application Note & Protocol: Utilizing Salmon-Gluc for Chromogenic Identification of Yeast Species

Abstract & Introduction

The rapid and accurate identification of yeast species, particularly Candida, is paramount in clinical diagnostics, pharmaceutical quality control, and industrial microbiology. Traditional identification methods relying on morphology and biochemical profiles can be time-consuming and may fail to differentiate closely related species. Chromogenic assays offer a powerful alternative, providing rapid, visual differentiation of microorganisms based on the specific enzymatic activities of target species[1][2][3]. This application note provides a detailed protocol and technical guidance for the use of Salmon-Gluc (5-Bromo-6-chloro-3-indolyl α-D-glucopyranoside), a chromogenic substrate designed for the presumptive identification of yeast species possessing α-glucosidase activity.

This guide is intended for researchers, scientists, and drug development professionals. It will detail the underlying biochemical principle, provide a robust and self-validating protocol for preparing and using Salmon-Gluc in agar-based assays, and offer expert insights into concentration optimization and troubleshooting.

Principle of the Method: The Enzymatic Basis of Color Formation

The utility of Salmon-Gluc in yeast identification hinges on the detection of a specific enzyme: α-glucosidase[4][5]. Many clinically significant yeast species, including Candida albicans and Candida tropicalis, express cell surface or extracellular α-glucosidase, which plays a role in carbohydrate metabolism[4][5][6].

The chromogenic substrate, Salmon-Gluc, is a colorless, soluble molecule composed of a glucose molecule (the substrate) linked to a halogenated indolyl group (the chromophore)[7][8]. The assay works as follows:

-

Uptake & Cleavage: Yeast colonies expressing α-glucosidase will take up Salmon-Gluc from the medium. The enzyme specifically cleaves the α-glucosidic bond, releasing the glucose moiety and a free indoxyl molecule (5-Bromo-6-chloro-3-indoxyl).

-

Dimerization & Color Formation: In the presence of oxygen, the liberated indoxyl molecules spontaneously undergo an oxidative dimerization reaction.

-

Precipitation: This reaction forms a water-insoluble, vividly colored indigo dimer (5,5'-dibromo-6,6'-dichloro-indigo) that precipitates directly within and around the yeast colony. This localized precipitation results in the colony itself becoming colored, allowing for easy visual identification against a pale background[8].

The resulting salmon-pink to reddish color is characteristic of this specific substrate and provides a clear visual cue for the presence of α-glucosidase activity.

Figure 1: Biochemical pathway of Salmon-Gluc cleavage by yeast α-glucosidase.

Materials and Reagents

-

Chromogenic Substrate: Salmon-Gluc (5-Bromo-6-chloro-3-indolyl α-D-glucopyranoside) powder.

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Media Base: Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate, or a commercially available chromogenic agar base (e.g., CHROMagar™ Candida base)[9][10].

-

Carbon Source: Glucose (Dextrose).

-

Gelling Agent: Bacteriological grade agar.

-

Antibiotics (Optional): Chloramphenicol or Gentamicin to inhibit bacterial growth.

-

pH Adjustment: 1M HCl and 1M NaOH.

-

Quality Control (QC) Strains:

-

Positive Control: Candida albicans (e.g., ATCC 90028)[11] - Typically α-glucosidase positive.

-

Negative Control: Candida krusei (e.g., ATCC 6258)[10] - Typically α-glucosidase negative.

-

Note: Sourcing authenticated strains from reputable culture collections like ATCC is critical for reliable quality control[12][13][14][15].

-

Protocol: Preparation of Salmon-Gluc Chromogenic Agar

This protocol provides instructions for preparing 1 liter of selective chromogenic agar.

Part A: Preparation of Salmon-Gluc Stock Solution

Scientist's Note: Preparing a concentrated stock solution is recommended. Salmon-Gluc is poorly soluble in water, and using a solvent like DMF or DMSO ensures it is fully dissolved before being added to the molten agar. This prevents precipitation and ensures uniform distribution in the final medium.

-

Weigh 200 mg of Salmon-Gluc powder.

-

In a sterile glass tube or bottle, dissolve the powder in 10 mL of DMF or DMSO to create a 20 mg/mL stock solution.

-

Vortex until fully dissolved. The solution should be clear.

-

Store the stock solution protected from light at -20°C. Under these conditions, it is stable for several months.

Part B: Preparation of the Agar Medium

-

Combine Components: In a 2 L flask, combine the following for 1 L of medium:

-

Yeast Nitrogen Base (as per manufacturer's recommendation)

-

Glucose: 10 g

-

Agar: 15-20 g

-

Purified Water: 990 mL

-

-

Dissolve and Sterilize: Swirl to mix. Heat the mixture to boiling with regular agitation to completely dissolve the agar[9]. Autoclave at 121°C for 15 minutes.

-

Safety Note: Do not autoclave the Salmon-Gluc stock solution, as it can degrade at high temperatures.

-

-

Cool the Medium: Place the sterilized agar in a 45-50°C water bath. Allowing the medium to cool is a critical step. Adding the substrate or antibiotics to agar that is too hot can cause degradation.

-

Add Supplements: Once the agar has cooled to 45-50°C, aseptically add the following:

-

Salmon-Gluc Stock: Add 5 mL of the 20 mg/mL stock solution to achieve a final concentration of 100 mg/L. (See Section 5.0 for concentration optimization).

-

Antibiotics (Optional): Add a sterile-filtered antibiotic solution (e.g., chloramphenicol to a final concentration of 0.5 g/L)[10].

-

-

Mix and Pour: Swirl the flask gently but thoroughly to ensure even distribution of the supplements. Avoid introducing air bubbles. Pour approximately 20-25 mL of the medium into sterile petri dishes.

-

Solidify and Store: Allow the plates to solidify at room temperature. Store the prepared plates in the dark at 2-8°C. Properly stored plates can be used for up to two months[9].

Assay Procedure and Interpretation

Figure 2: Standard experimental workflow for yeast identification using Salmon-Gluc agar.

-

Inoculation: Allow plates to warm to room temperature before use. Using a sterile loop, streak the clinical or test sample onto the agar surface to obtain isolated colonies. On the same plate or a separate QC plate, streak the positive (C. albicans) and negative (C. krusei) control strains[16].

-

Incubation: Incubate the plates aerobically at 35-37°C for 24 to 48 hours[9][17]. Some species may require the full 48 hours for complete color development.

-

Interpretation:

-

Positive Result: Colonies that appear salmon-pink to red are considered positive for α-glucosidase activity. This is a presumptive identification for species like C. albicans or C. tropicalis.

-

Negative Result: Colonies that remain white, cream, or their natural color are considered negative for α-glucosidase activity (e.g., C. krusei).

-

Concentration Optimization and Rationale

The concentration of Salmon-Gluc is a critical parameter that balances sensitivity, specificity, and cost. While a general-purpose concentration is provided, optimization may be required for specific applications.

| Concentration Range (mg/L) | Rationale & Application | Expected Outcome |

| 50 - 80 mg/L | Screening for high-level expressers. Cost-effective for routine screening where the target enzyme is known to be robustly expressed. | Strong positive colonies will be clearly visible. May miss weak expressers. |

| 100 - 150 mg/L | General Purpose / Clinical Screening. This range provides a strong signal for most common α-glucosidase-positive Candida species without excessive background.[4][5] | Excellent balance of sensitivity and specificity. The recommended starting point for most assays. |

| 150 - 200 mg/L | Detecting weak enzymatic activity. Useful in research settings to detect low-level or inducible α-glucosidase expression. | Increased sensitivity, but may lead to a darker background color over prolonged incubation, potentially complicating interpretation. |

Scientist's Note: The choice of concentration is a trade-off. Higher concentrations increase the rate of the chromogenic reaction, leading to faster and more intense color development. However, this also increases the cost per plate and can raise the risk of non-specific color formation if incubation times are excessively long. The 100-150 mg/L range is field-proven to be a reliable starting point for the presumptive identification of key Candida species.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution |

| No growth of any colonies | Medium is overly inhibitory; incorrect incubation temperature. | Verify the correct concentration of any selective agents. Confirm incubator temperature with a calibrated thermometer. |

| Weak or no color in positive control | 1. Salmon-Gluc degraded (improper storage or added to hot agar).2. Incubation time too short.3. Incorrect pH of the medium. | 1. Prepare fresh plates using a fresh stock solution, ensuring agar is cooled to 45-50°C before addition.2. Extend incubation to 48 hours.3. Verify final medium pH is within the optimal range for the enzyme (typically 6.0-7.0). |

| Negative control shows color | 1. Contamination of the QC strain.2. Non-specific substrate breakdown over extended incubation (>72 hours). | 1. Re-streak the QC strain from a fresh, authenticated stock[18].2. Read results at the 48-hour time point. |

| Poor differentiation; background color | 1. Salmon-Gluc concentration is too high.2. Plates exposed to light during storage/incubation. | 1. Reduce the final concentration of Salmon-Gluc in the next batch.2. Store and incubate plates in the dark[9]. |

References

-

Bader, O., et al. (2003). Comparison of proteinase, lipase and alpha-glucosidase activities from the clinical isolates of Candida species. PubMed. Available at: [Link]

-

Gharbia, S. E., & Shah, H. N. (2007). The application of chromogenic media in clinical microbiology. Journal of Applied Microbiology. Available at: [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. DC Fine Chemicals. Available at: [Link]

-

Perry, J. D. (2017). A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. ASM Journals. Available at: [Link]

-

CHROMagar. (n.d.). Chromogenic technology. CHROMagar. Available at: [Link]

-

Kumar, V., et al. (2022). Evaluation of Chromogenic Agar Media for Isolation, Identification and Direct Antibiotic Susceptibility Testing. ResearchGate. Available at: [Link]

-

Perry, J. D., & Freydière, A. M. (2007). The application of chromogenic media in clinical microbiology. Journal of Applied Microbiology. Available at: [Link]

-

Perry, J. D. (2007). The application of chromogenic media in clinical microbiology. PubMed. Available at: [Link]

-

CHROMagar. (n.d.). CHROMagarTM Candida. CHROMagar. Available at: [Link]

-

Mora-Montes, H. M., et al. (2023). Fungal Glycosidases in Sporothrix Species and Candida albicans. MDPI. Available at: [Link]

-

Condalab. (2024). Microbiological Quality Control Strains: Which Culture Collection Should You Use? Condalab. Available at: [Link]

-

ResearchGate. (n.d.). Specific a-glucosidase activities in C. albicans and transformants of type II C. stellatoidea containing the CASUCI gene after growth on various carbon sources. ResearchGate. Available at: [Link]

-

Niimi, M., et al. (1995). A carbohydrate-degrading enzyme from Candida albicans: correlation between alpha-glucosidase activity and fungal growth. PubMed. Available at: [Link]

-

Sahin, I., et al. (2011). Use of CHROMagar Candida for the presumptive identification of Candida species directly from clinical specimens in resource-limited settings. PMC. Available at: [Link]

-

Bates, S., et al. (2006). Endoplasmic Reticulum α-Glycosidases of Candida albicans Are Required for N Glycosylation, Cell Wall Integrity, and Normal Host-Fungus Interaction. Eukaryotic Cell. Available at: [Link]

-

Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. Available at: [Link]

-

Food Safety Magazine. (2007). ATCC: Putting Quality in Quality Control Strains. Food Safety Magazine. Available at: [Link]

-

Scribd. (2008). BBL Chromagar Candida: ™ ™ 8012620. Scribd. Available at: [Link]

-

DC Fine Chemicals. (n.d.). 5-Bromo-6-chloro-3-indolyl-α-D-glucopyranoside. DC Fine Chemicals. Available at: [Link]

-

Inalco Pharmaceuticals. (n.d.). 5-bromo-4-chloro-3-indolyl-α-D-glucopyranoside. Inalco Pharmaceuticals. Available at: [Link]

-

Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. Glycosynth. Available at: [Link]

-

Yücesoy, M., & Marol, S. (2003). Performance of CHROMAGAR candida and BIGGY agar for identification of yeast species. PubMed. Available at: [Link]

-

Medical Notes. (2023). Candida Chromagar: Introduction, Principle, Test Requirements. Medical Notes. Available at: [Link]

-

Juergens, L., et al. (2011). Identification of a Saccharomyces cerevisiae Glucosidase That Hydrolyzes Flavonoid Glucosides. Applied and Environmental Microbiology. Available at: [Link]

-

ResearchGate. (n.d.). Localization of a-Glucosidase in Yeast Cells. ResearchGate. Available at: [Link]

-

Bataiche, I., et al. (2018). Enhancement of α-Glucosidase Production by Saccharomyces cerevisiae C8-5 and Candida tropicalis C0-7, Two Yeast Strains Isolate. Journal of Applied Biosciences. Available at: [Link]

-

Chiba, S., et al. (1998). Classification of Some Alpha-Glucosidases and Alpha-Xylosidases on the Basis of Substrate Specificity. Journal of Nutritional Science and Vitaminology. Available at: [Link]

Sources

- 1. 显色培养基概述 [sigmaaldrich.com]

- 2. Evaluation of Chromogenic Media for Detection of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Comparison of proteinase, lipase and alpha-glucosidase activities from the clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A carbohydrate-degrading enzyme from Candida albicans: correlation between alpha-glucosidase activity and fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal Glycosidases in Sporothrix Species and Candida albicans [mdpi.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. Chromogenic technology – Chromagar [chromagar.com]

- 9. chromagar.com [chromagar.com]

- 10. Use of CHROMagar Candida for the presumptive identification of Candida species directly from clinical specimens in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Performance of CHROMAGAR candida and BIGGY agar for identification of yeast species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. Microbiological Quality Control Strains: Which Culture Collection Should You Use? - SuperMicrobiologists [supermicrobiologists.com]

- 14. atcc.org [atcc.org]

- 15. food-safety.com [food-safety.com]

- 16. scribd.com [scribd.com]

- 17. medicallabnotes.com [medicallabnotes.com]

- 18. microbeonline.com [microbeonline.com]

Application Note: Preparation and Use of Chromogenic Media with Rose-Glucoside for the Detection of β-Glucosidase Activity

Introduction

In the field of modern microbiology, the rapid and accurate identification of microorganisms is paramount for clinical diagnostics, food safety, and pharmaceutical quality control.[1] Chromogenic culture media represent a significant advancement over traditional methods, offering faster results and clear, visual differentiation of microbial colonies directly on the primary isolation plate. These media are designed with specialized chromogenic substrates that, when acted upon by a specific microbial enzyme, release a colored compound, or chromophore.[2][3] This targeted enzymatic activity allows for the presumptive identification of microorganisms based on the distinct color of their colonies, often within 24 hours, thereby reducing the need for extensive subculturing and biochemical testing.[2]

One such key diagnostic enzyme is β-glucosidase, which catalyzes the hydrolysis of β-glucoside linkages.[4] This enzyme is characteristic of several important bacterial genera, including Enterococcus and Listeria, making it a valuable target for differentiation.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, preparation, quality control, and application of a custom chromogenic medium utilizing Rose-Glucoside as a substrate for the specific detection of β-glucosidase-producing microorganisms.

Principle of the Method

The detection mechanism of Rose-Glucoside agar is based on a specific enzyme-substrate reaction. The medium contains a synthetic, colorless chromogenic substrate, Rose-β-D-Glucoside. Microorganisms that produce the enzyme β-glucosidase are capable of cleaving the β-glycosidic bond of this substrate.[2][4] This enzymatic hydrolysis releases the glucose moiety and the free "Rose" chromophore.[8] The chromophore, in its liberated form, is poorly soluble and precipitates, imparting a distinct and vibrant rose-to-red color directly within the colony.[2]

Consequently, β-glucosidase-positive colonies are easily distinguished by their color from β-glucosidase-negative organisms, which are unable to metabolize the substrate and thus grow as colorless or pale-colored colonies.[2][8] The inclusion of selective agents in the medium can further inhibit the growth of non-target organisms, making the medium both differential and selective.[5]

Caption: Enzymatic cleavage of Rose-Glucoside by β-glucosidase.

Media Formulation and Preparation

The successful preparation of Rose-Glucoside Agar requires careful attention to detail to ensure the stability of the chromogenic substrate and the optimal performance of the medium. The formulation below provides a balanced nutritive base with selective agents to inhibit Gram-negative organisms, making it particularly suitable for the detection of Gram-positive cocci like Enterococcus.

Media Composition

| Component | Concentration (g/L) | Purpose |

| Basal Medium | ||

| Casein Peptone | 15.0 | Source of nitrogen, amino acids, and carbon |

| Soy Peptone | 5.0 | Source of vitamins and growth factors |

| Sodium Chloride | 5.0 | Maintains osmotic equilibrium |

| Sodium Azide | 0.2 | Selective agent to inhibit Gram-negative bacteria |

| Agar | 15.0 | Solidifying agent |

| Chromogenic Supplement | ||

| Rose-β-D-Glucoside | 0.1 - 0.5 | Chromogenic substrate for β-glucosidase detection |

| Final pH | 7.2 ± 0.2 @ 25°C | Optimal pH for bacterial growth and enzyme activity |

Materials and Equipment

-

Dehydrated basal medium powder

-

Sterile, purified water

-

Sterile Rose-β-D-Glucoside supplement (pre-weighed or solution)

-

Analytical balance and weigh boats

-

Glass flasks or bottles

-

Magnetic stirrer and stir bar

-

Heating plate or boiling water bath

-

Autoclave

-

Water bath set to 45-50°C

-

Sterile Petri dishes (90 mm)

-

pH meter

Step-by-Step Preparation Protocol

-

Suspend Ingredients: Weigh and suspend the basal medium components (40.2 g/L) in 1 liter of purified water in a suitably sized flask. Mix thoroughly until a homogenous suspension is achieved.

-

Dissolve the Medium: Heat the suspension while stirring regularly and bring to a boil. Continue to boil for 1 minute to ensure complete dissolution of the agar.[9] CAUTION: Avoid overheating, as this can degrade media components.

-

Sterilization: Autoclave the dissolved basal medium at 121°C for 15 minutes.[10] This step ensures the sterility of the base before the addition of the heat-sensitive chromogen.

-

Cooling: After autoclaving, carefully transfer the flask to a thermostatically controlled water bath and allow it to cool to 45-50°C.[10] Swirl the flask gently from time to time to ensure uniform cooling and prevent premature solidification. It is critical not to add the supplement when the medium is too hot, as this will destroy the chromogenic substrate.

-

Aseptic Supplement Addition: In a sterile environment (e.g., a laminar flow hood), aseptically add the pre-weighed sterile Rose-Glucoside powder or a filter-sterilized stock solution to the cooled basal medium.

-

Mix and Pour: Mix the medium gently but thoroughly to ensure even distribution of the chromogen. Avoid introducing air bubbles. Pour approximately 20 mL of the final medium into sterile Petri dishes.

-

Solidification and Storage: Place the plates on a cool, level surface to solidify. Once set, the plates can be stored inverted in sealed bags at 2-8°C, protected from light.[10] Properly prepared plates can typically be stored for up to one month.

Quality Control Protocol

Performing quality control on each newly prepared batch of chromogenic media is a mandatory step to ensure its performance and reliability.[11] This is achieved by testing the medium with well-characterized microbial strains that are known to be positive or negative for the target enzyme.

Recommended QC Organisms

| Organism | ATCC® Strain | Target Enzyme Activity | Expected Result on Rose-Glucoside Agar |

| Enterococcus faecalis | 29212 | β-glucosidase Positive | Good growth, rose to red colored colonies |

| Escherichia coli | 25922 | β-glucosidase Negative | Inhibited or poor growth; colorless colonies |

| Staphylococcus aureus | 25923 | β-glucosidase Negative | Good growth, colorless to pale white colonies |

QC Testing Procedure

-

Prepare Inoculum: From a fresh (18-24 hour) culture of each QC organism, prepare a suspension in sterile saline or phosphate buffer equivalent to a 0.5 McFarland turbidity standard.

-

Inoculate Plate: Using a sterile loop, streak a quadrant of a Rose-Glucoside Agar plate with each QC organism.

-

Incubate: Incubate the plate aerobically at 35-37°C for 24 hours.

-

Evaluate Results: After incubation, examine the plate for growth and colony color. The results should match the expected outcomes listed in the table above. Document all QC results for laboratory records. Any batch that does not meet the expected performance criteria should be discarded.

Application Protocol: Sample Processing and Interpretation

Caption: Workflow from sample inoculation to result interpretation.

-

Sample Inoculation: Using a sterile inoculating loop, streak the specimen (e.g., clinical swab, food homogenate, water sample) onto the surface of the Rose-Glucoside Agar plate to obtain isolated colonies.

-

Incubation: Incubate the plate in an inverted position under aerobic conditions at 35-37°C for 24-48 hours.[10]

-

Result Interpretation:

-

Positive Result: The presence of rose to red colored colonies indicates the activity of β-glucosidase. These colonies are presumptively identified as belonging to species that possess this enzyme (e.g., Enterococcus spp., Listeria spp.).

-

Negative Result: The growth of colorless or pale-colored colonies indicates the absence of β-glucosidase activity.

-

Note: Further biochemical or molecular tests may be required for definitive species-level identification, as enzymatic profiles can sometimes vary between strains.[5]

-

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Poor Growth of QC Strains | - Expired or improperly stored medium.- Incorrect incubation temperature.- Overheating of medium during preparation. | - Check the expiration date and storage conditions.- Verify incubator temperature.- Remake medium, ensuring correct temperatures are used. |

| Weak or No Color Development | - Chromogenic supplement was added to medium that was too hot.- Insufficient incubation time.- Improper pH of the final medium. | - Remake medium, ensuring it is cooled to 45-50°C before adding the supplement.- Extend incubation to 48 hours.- Verify the final pH of the medium is within range. |

| Diffuse Coloration in Agar | - Over-inoculation of the plate.- Some bacterial species may produce extracellular enzymes. | - Use a lighter inoculum to obtain well-isolated colonies.- Color should be primarily confined to the colony itself; some slight diffusion may be acceptable for strong producers. |

| Unexpected Colony Colors | - Contamination of the sample or QC strain.- A mixed culture is present. | - Re-streak the colony onto a fresh plate to ensure purity.- Perform a Gram stain and confirmatory tests. |

References

-

Perry, J. D., & Strateva, T. (2011). A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews, 24(3), 480–499. [Link]

-

Aryal, S. (2018). Chromogenic Culture Media: Principle, Composition, Results. Microbe Online. [Link]

-

Castañeda, D., et al. (2017). In vivo assay to identify bacteria with β-glucosidase activity. AMB Express, 7(1), 184. [Link]

-

Aryal, S. (2022). CHROMagar- Composition, Principle, Preparation, Results, Uses. Microbe Notes. [Link]

-

Caribbean Regional Microbiology Standard Operating Procedures - Media Preparation and Quality Control. (n.d.). Caribbean Public Health Agency. [Link]

-

Main Ingredients of Chromogenic Culture Media. (n.d.). ELEX Biological. [Link]

-

Bhatia, Y., et al. (2012). Microbial β-Glucosidases: Screening, Characterization, Cloning and Applications. American Journal of Food Technology, 2(1), 1-19. [Link]

-

Veena, V., et al. (2011). Isolation and characterization of β-glucosidase producing bacteria from different sources. African Journal of Biotechnology, 10(66), 14907-14912. [Link]

-

Shah, F. U. H., et al. (2020). Identification and functional characterization of a β-glucosidase from Bacillus tequelensis BD69 expressed in bacterial and yeast heterologous systems. PeerJ, 8, e8815. [Link]

-

de Oliveira, R. B. S., et al. (2023). β-Glucosidase activity and antimicrobial properties of potentially probiotic autochthonous lactic cultures. Food Science and Technology, 43. [Link]

-

CHROMagar™ C3GR. (n.d.). CHROMagar. [Link]

-

Perry, J. D., et al. (2004). Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase. Journal of Applied Microbiology, 97(2), 301-307. [Link]

- Perry, J. D., et al. (2016). Chromogenic glucuronidase substrates and uses.

-

Freydiere, A. M., & Gille, Y. (2000). New Chromogenic Agar Medium for the Identification of Candida spp. Journal of Clinical Microbiology, 38(4), 1642-1644. [Link]

-

Chen, W. P., et al. (2007). Reactive Thioglucoside Substrates for β-Glucosidase. Bioorganic & Medicinal Chemistry Letters, 17(1), 126-129. [Link]

-

Chromogenic Substrates Overview. (2023). DC Fine Chemicals. [Link]

-

Evaluation of novel chromogenic substrates for the detection of bacterial β-glucosidase. (2004). ResearchGate. [Link]

-

Chromogenic Media Reference Guide. (n.d.). Bio-Rad. [Link]

-

Perry, J. D., et al. (2003). Development and Evaluation of a Chromogenic Agar Medium for Methicillin-Resistant Staphylococcus aureus. Journal of Clinical Microbiology, 41(10), 4541-4544. [Link]

-

Oka, N., et al. (1999). Purification and characterization of beta-glucosidase involved in the emission of 2-phenylethanol from rose flowers. Bioscience, Biotechnology, and Biochemistry, 63(10), 1779-1784. [Link]

-

Cairino, M. H., et al. (2012). β-Glucosidases. Cellulose, 19(1), 1-23. [Link]

-

Wrent, P., et al. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Molecules, 27(4), 1308. [Link]

-

Bar, E., et al. (2023). Unlocking Flavor Potential Using Microbial β-Glucosidases in Food Processing. Foods, 12(21), 3959. [Link]

-

Gueguen, Y., et al. (2001). Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae. Applied and Environmental Microbiology, 67(5), 2154-2160. [Link]

-

Sousa, M., et al. (2020). Advances in Chemical and Biological Methods to Identify Microorganisms—From Past to Present. Applied Microbiology and Biotechnology, 104(17), 7119-7132. [Link]

-

Hu, K., et al. (2022). Enzymatic Characterization of Purified β-Glucosidase from Non-Saccharomyces Yeasts and Application on Chardonnay Aging. Foods, 11(6), 856. [Link]

Sources

- 1. Advances in Chemical and Biological Methods to Identify Microorganisms—From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbeonline.com [microbeonline.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. microbenotes.com [microbenotes.com]

- 9. itwreagents.com [itwreagents.com]

- 10. chromagar.com [chromagar.com]

- 11. cmedlabsfoundation.com [cmedlabsfoundation.com]

Application Notes and Protocols: In Situ Detection of Glucosidase Activity in Plant Tissues

Authored by: A Senior Application Scientist

Introduction: The Significance of Localizing Glucosidase Activity

Glucosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in a wide array of compounds. In plants, these enzymes are pivotal in processes ranging from defense against herbivores and pathogens, through the activation of chemical deterrents, to cell wall degradation and remodeling during growth and development. The spatial and temporal regulation of glucosidase activity is, therefore, of profound interest to researchers in plant biology, agronomy, and even drug development, where plant-derived bioactive compounds are often stored as inactive glucosides.

Understanding where these enzymes are active within the complex architecture of plant tissues provides critical insights into their physiological roles. In situ localization techniques allow us to move beyond simple measurements of enzyme activity in tissue homogenates and visualize the precise cellular and subcellular sites of catalysis. This knowledge is crucial for elucidating metabolic pathways, understanding plant-environment interactions, and potentially engineering plants with enhanced desirable traits.

These application notes provide a detailed guide to the principles and practice of in situ glucosidase activity detection in plant tissues, with a focus on robust and widely applicable histochemical methods.

Principles of In Situ Glucosidase Histochemistry

The fundamental principle of in situ enzyme histochemistry is to provide the enzyme with an artificial substrate that, upon cleavage, generates a product that is both insoluble and colored. This ensures that the colored precipitate forms and remains at the site of enzyme activity, effectively "painting" the location of the active enzyme within the tissue section.

The choice of substrate and the subsequent visualization chemistry are critical for the success of these experiments. The ideal method should offer high sensitivity, low diffusion of the final product for sharp localization, and a stable colored precipitate. Two of the most reliable and commonly employed methods are the indigogenic and the azo-dye coupling techniques.

The Indigogenic Method

This method relies on an indoxyl-based substrate, such as 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc). The glucosidase present in the tissue cleaves the glucose moiety from the substrate, releasing an indoxyl derivative. This intermediate product is unstable and, in the presence of an oxidizing agent (typically atmospheric oxygen or an added catalyst like a tetrazolium salt), undergoes oxidative dimerization to form a highly insoluble and intensely colored indigo pigment.

Caption: Workflow of the indigogenic method for glucosidase detection.

The Azo-Dye Coupling Method

The azo-dye method utilizes a naphthol-based substrate, such as naphthol AS-BI β-D-glucoside. The glucosidase cleaves the substrate, releasing a naphthol derivative. This primary product then immediately couples with a diazonium salt (a "coupler") that is included in the incubation medium. This coupling reaction forms a highly colored and insoluble azo-dye precipitate at the site of enzyme activity. The color of the final product can be varied by choosing different diazonium salts.

Caption: Workflow of the azo-dye coupling method for glucosidase detection.

Experimental Protocols

PART 1: Tissue Preparation

The goal of tissue preparation is to preserve the structural integrity and enzymatic activity of the plant material. The choice between fresh, frozen, or fixed tissue depends on the specific application and the stability of the enzyme.

Protocol 1A: Fresh/Frozen Tissue Sectioning

-

Best for: Rapid screening and when fixation may inhibit enzyme activity.

-

Procedure:

-

Excise a small piece of the plant tissue of interest (e.g., leaf, stem, root).

-

Embed the tissue in a suitable cryo-embedding medium (e.g., OCT compound).

-

Flash-freeze the embedded tissue in liquid nitrogen or on a block of dry ice.

-

Section the frozen block using a cryostat to a thickness of 20-50 µm.

-

Mount the sections onto pre-coated microscope slides (e.g., poly-L-lysine coated).

-

Allow the sections to air-dry briefly before immediate use in the staining protocol.

-

Protocol 1B: Chemical Fixation

-

Best for: Improved morphological preservation and for longer-term storage. A critical step is to validate that the fixation process does not significantly inhibit the target glucosidase.

-

Procedure:

-

Cut small tissue blocks (e.g., 2-4 mm) and immerse them in a cold fixative solution. A common choice is a buffered formaldehyde solution (e.g., 4% formaldehyde in 50 mM phosphate buffer, pH 7.0).

-

Incubate for 2-4 hours at 4°C with gentle agitation.

-

Wash the tissue blocks thoroughly with cold buffer (3 x 15 minutes) to remove the fixative.

-

Proceed with cryo-sectioning as described in Protocol 1A or with paraffin embedding for finer sectioning.

-

PART 2: Histochemical Staining

Protocol 2A: Indigogenic (X-Gluc) Staining

-

Prepare the Staining Solution:

-

Dissolve 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc) in a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Dilute this stock into the reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 5.0-7.0, depending on the optimal pH for the target glucosidase) to a final concentration of 1-2 mg/mL.

-

Optional but recommended: For enhanced reaction speed and to prevent fading, add potassium ferricyanide and potassium ferrocyanide to the buffer to a final concentration of 1-5 mM each.

-

-

Incubation:

-

Cover the tissue sections on the microscope slide with the staining solution.

-

Incubate in a humid chamber at a controlled temperature (e.g., 37°C) for 1 to 24 hours. The optimal incubation time must be determined empirically and depends on the level of enzyme activity.

-

Monitor the development of the blue color under a dissecting microscope.

-

-

Stopping the Reaction and Mounting:

-

Once the desired staining intensity is reached, stop the reaction by washing the slides with buffer.

-

Counterstain if desired (e.g., with Neutral Red or Safranin O to visualize cell walls).

-

Dehydrate the sections through an ethanol series, clear with xylene (or a xylene substitute), and mount with a permanent mounting medium.

-

Protocol 2B: Azo-Dye Coupling Staining

-

Prepare the Staining Solution (prepare fresh):

-

Dissolve the substrate, Naphthol AS-BI β-D-glucoside, in a small volume of DMF to a final concentration of 0.5-1 mg/mL in the reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

-

In a separate tube, dissolve the diazonium salt (e.g., Fast Blue BB salt or Fast Garnet GBC salt) in the same reaction buffer to a final concentration of 1 mg/mL.

-

Just before use, mix the substrate and diazonium salt solutions and filter to remove any precipitate.

-

-

Incubation:

-

Cover the tissue sections with the freshly prepared staining solution.

-

Incubate in a humid chamber at room temperature or 37°C for 30 minutes to 4 hours. The reaction is typically faster than the indigogenic method.

-

-

Stopping the Reaction and Mounting:

-

Stop the reaction by washing with buffer.

-

Rinse with distilled water.

-

Mount the sections in an aqueous mounting medium (e.g., glycerol jelly). Avoid alcohol dehydration as it can dissolve the azo-dye precipitate.

-

PART 3: Controls and Validation

To ensure the trustworthiness of the results, appropriate controls are mandatory.

-

Substrate-free control: Incubate a section in the reaction buffer without the glucosidase substrate. This control should yield no color, confirming that the color is a result of substrate cleavage.

-

Inhibitor control: Pre-incubate a section with a known glucosidase inhibitor (e.g., conduritol B epoxide or 1-deoxynojirimycin) before adding the complete staining solution. A significant reduction in color intensity validates that the observed activity is enzymatic.

-

Heat-inactivated control: Heat a tissue section (e.g., at 95°C for 10 minutes) to denature enzymes before staining. This should abolish the staining reaction.

Data Interpretation and Troubleshooting

| Observation | Potential Cause | Suggested Solution |

| No staining or very weak signal | 1. Low enzyme activity. 2. Enzyme inhibition by fixative. 3. Incorrect buffer pH. 4. Substrate degradation. | 1. Increase incubation time; use a more sensitive detection method. 2. Use fresh/frozen tissue; reduce fixation time or use a milder fixative. 3. Optimize the pH of the reaction buffer for the target glucosidase. 4. Prepare fresh substrate solutions for each experiment. |

| Diffuse, non-localized staining | 1. Diffusion of the enzyme from its original site. 2. Diffusion of the reaction product before precipitation. 3. Over-incubation. | 1. Use a fixative to cross-link proteins and immobilize the enzyme. 2. Ensure the coupling reaction (azo-dye) or oxidation (indigogenic) is rapid. 3. Reduce the incubation time. |

| High background staining | 1. Non-enzymatic hydrolysis of the substrate. 2. Presence of endogenous colored compounds. | 1. Run a substrate-free control to assess background. 2. Observe an unstained section to identify natural pigments. |

| Crystalline precipitates | 1. Substrate or diazonium salt concentration is too high. 2. Poor solubility of reagents in the buffer. | 1. Reduce the concentration of the reagents. 2. Filter the staining solution immediately before use. |

Applications in Research and Development

-

Plant Defense Studies: Visualizing the release of active defense compounds from their glucoside precursors at the site of pathogen attack or herbivore feeding. For example, the activation of glucosinolates in Brassicaceae by myrosinase (a β-thioglucosidase).

-

Developmental Biology: Mapping glucosidase activity during seed germination, fruit ripening, and senescence to understand cell wall modification processes.

-

Biofuel Research: Identifying plants or specific cell types with high levels of cellulase (a type of β-glucosidase) activity for more efficient conversion of biomass to fermentable sugars.

-

Drug Discovery: Screening plant tissues for specific glucosidase activities that may be involved in the activation of traditional herbal medicines or the biosynthesis of valuable secondary metabolites.

References

-

Title: β-Glucosidases as key players in chemical defense and plant-herbivore interactions. Source: Phytochemistry URL: [Link]

-

Title: Histochemical localization of myrosinase in Brassicaceae. Source: Annals of Botany URL: [Link]

-

Title: A β-glucosidase from oil palm (Elaeis guineensis) leaf showing high substrate specificity. Source: Plant Science URL: [Link]

-

Title: In situ localization of β-glucosidase in white clover (Trifolium repens L.). Source: Plant, Cell & Environment URL: [Link]

-

Title: Conduritol B epoxide and conduritol C epoxide: two new tools for the study of β-glucosidases. Source: FEBS Letters URL: [Link]

Application Note: Dual-Chromogenic Reporter Assay (GUS/LacZ)

Abstract & Utility

This Application Note details the methodology for the simultaneous detection of

Key Utility:

-

GUS Activity: Yields a Salmon/Pink precipitate.

-

LacZ Activity: Yields a Blue/Teal precipitate.

-

Co-localization: Areas of overlap appear Dark Purple/Indigo .

Mechanism of Action

The fidelity of this dual-labeling system relies on the specific enzymatic hydrolysis of indolyl-based substrates. Both reactions proceed through an unstable indoxyl intermediate which, upon oxidation, dimerizes to form an insoluble precipitate.

Chemical Pathway

-

Hydrolysis: The enzyme (GUS or LacZ) cleaves the glycosidic bond, releasing the soluble indoxyl monomer.

-

Oxidation: The monomer undergoes oxidative dimerization (catalyzed by ferricyanide/ferrocyanide) to form the insoluble dichloro- or dibromo-dichloro-indigo dye.

Reaction Diagram

Caption: Parallel enzymatic hydrolysis and oxidative dimerization pathways for Salmon-Gluc and X-Gal.

Critical Reagents & Preparation

Substrate Stock Solutions

Note: Indolyl substrates are hydrolytically unstable in water. Prepare stocks in anhydrous solvents.

| Reagent | Concentration | Solvent | Storage | Stability |

| Salmon-Gluc | 50 mg/mL | Anhydrous DMSO or DMF | -20°C (Dark) | 6 Months |

| X-Gal | 20 mg/mL | Anhydrous DMSO or DMF | -20°C (Dark) | 6 Months |

Oxidation Catalyst (Iron Buffer)

The redox couple (Ferricyanide/Ferrocyanide) is critical for sharpening the staining by accelerating dimerization, preventing the diffusion of the intermediate (which causes "fuzzy" staining).

-

Stock A: 100 mM Potassium Ferricyanide (

) in water. -

Stock B: 100 mM Potassium Ferrocyanide (

) in water. -

Store at 4°C in the dark. Discard if solution turns dark yellow/brown.

Experimental Protocol

Tissue Fixation

Proper fixation is a balance between preserving morphology and retaining enzyme activity.[2] Glutaraldehyde is preferred over formaldehyde for retaining nuclear localization, but mild Formaldehyde (PFA) is acceptable.

-

Dissect tissue in cold PBS.

-

Immerse in Fixation Buffer (1% Formaldehyde + 0.2% Glutaraldehyde in PBS, pH 7.4) for 15–45 minutes at 4°C.

-

Expert Tip: Do not exceed 60 minutes; overexpression of fixative kills GUS/LacZ activity.

-

-

Wash 3 times (10 mins each) in Wash Buffer (PBS + 0.02% NP-40 + 2mM

) to remove fixative.

Dual Staining Workflow

This protocol uses a simultaneous incubation approach.

Base Staining Buffer (Prepare Fresh):

-

PBS (Phosphate Buffered Saline), pH 7.2 – 7.4

-

2 mM

(Cofactor for LacZ) -

0.01% Sodium Deoxycholate (Permeabilization)

-

0.02% NP-40 (Permeabilization)

-

5 mM Potassium Ferricyanide[3]

-

5 mM Potassium Ferrocyanide[3]

Final Reaction Mix:

-

To 10 mL of Base Staining Buffer, add:

-

200 µL Salmon-Gluc Stock (Final: 1 mg/mL)

-

500 µL X-Gal Stock (Final: 1 mg/mL)[4]

-

-

Vortex vigorously. If precipitation occurs, warm to 37°C before adding to tissue.[5]

Incubation:

-

Add Reaction Mix to tissue samples in a multi-well plate. Ensure samples are submerged.

-

Apply vacuum (2 mins) to infiltrate tissue (crucial for plant/dense tissue).

-

Incubate at 37°C in the dark .

-

Check at 1 hour: Strong promoters may stain rapidly.

-

Overnight: For weak expression.

-

-

Stop Reaction: Remove stain, wash 2x with PBS, then post-fix with 4% PFA for 1 hour to preserve the color.

Workflow Diagram

Caption: Step-by-step workflow for simultaneous Salmon-Gluc and X-Gal staining.

Troubleshooting & Optimization (Expertise)

pH Management (The "Background" Killer)

-

Mammalian Tissues: Endogenous lysosomal

-galactosidase is active at pH 4.0–5.0. By maintaining the staining buffer at pH 7.4 , you suppress endogenous background while favoring the bacterial lacZ reporter (optimum pH 7.0–7.5). -

Plant Tissues: Endogenous GUS is often acidic. Maintain buffer at pH 7.0 to favor E. coli uidA (GUS) activity.